molecular formula C11H19NO3 B1442794 (1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane CAS No. 198835-05-1

(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane

Cat. No.: B1442794
CAS No.: 198835-05-1
M. Wt: 213.27 g/mol
InChI Key: PABFVGKPNHVSCG-YIZRAAEISA-N
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Description

“(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane” is a complex organic molecule that belongs to the class of compounds known as azabicycloheptanes . It contains a bicyclic structure (two fused rings) with one nitrogen atom (aza-) and a hydroxyl (-OH) functional group. The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a seven-membered ring (heptane) with two fused cyclopropane rings (bicyclo[2.2.1]) . The configuration of the chiral centers would be determined by the R/S notation in the name .


Chemical Reactions Analysis

Azabicycloheptanes can undergo a variety of chemical reactions, including ring-opening reactions . The specific reactions would depend on the reaction conditions and the presence of other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the hydroxyl group would likely make this compound more polar and could affect its solubility in different solvents .

Scientific Research Applications

Synthesis of Enantiopure Analogues

One of the primary applications of "(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane" is in the synthesis of enantiopure analogues of 3-hydroxyproline. Avenoza et al. (2002) describe the synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids. These compounds are restricted analogues of 3-hydroxyproline, showcasing the significance of the starting material in creating novel bioactive compounds with potential therapeutic applications (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002).

Precursors for Bioactive Molecules

Another important application is the synthesis of bioactive molecules, such as nicotinic agonists. Malpass, Handa, and White (2005) detailed the coupling of N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with aryl and pyridyl boronic acids. This process incorporates aryl and heterocyclic substituents at the 7-position, which is crucial for developing compounds with potential pharmacological activities (Malpass, Handa, & White, 2005).

Methodological Advances in Synthesis

Zhang et al. (2014) presented an improved and efficient method for synthesizing (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline, using the compound as a key intermediate. This methodological advancement is indicative of the role that such bicyclic compounds play in facilitating the development of novel synthetic routes for complex molecules (Zhang, Li, Lin, & Huang, 2014).

Applications in Structural Analysis

The structural characterization of related compounds, like the 7-azabicyclo[2.2.1]heptane nucleus found in epibatidine, as conducted by Britvin and Rumyantsev (2017), highlights the application of these structures in understanding the molecular framework of bioactive compounds. Such analyses are crucial for drug discovery and development, providing insights into the conformational preferences and reactivity of these bicyclic systems (Britvin & Rumyantsev, 2017).

Properties

IUPAC Name

tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABFVGKPNHVSCG-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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